11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid
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Overview
Description
11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[740This compound is known for its ability to induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) in a p53-independent manner, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one involves a series of chemical reactions. One efficient method is the transition metal-free one-pot cascade synthesis. This environmentally benign method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for various types of cancer due to its ability to induce TRAIL expression.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by inducing the expression of TRAIL, a protein that promotes apoptosis in cancer cells. This induction occurs through the dual inhibition of Akt and ERK1/2 pathways, leading to the nuclear translocation of the transcription factor FOXO3a. FOXO3a then binds to the TRAIL promoter, upregulating its expression and triggering apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imipridone: Another compound known for its anti-cancer properties.
ONC201: A closely related compound with similar mechanisms of action.
Uniqueness
11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one is unique due to its ability to induce TRAIL expression in a p53-independent manner. This makes it particularly effective against cancers that have developed resistance to other forms of therapy .
Properties
Molecular Formula |
C25H24ClF3N4O3 |
---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
11-benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H23ClN4O.C2HF3O2/c24-20-9-5-4-8-18(20)15-28-22(29)19-16-26(14-17-6-2-1-3-7-17)12-10-21(19)27-13-11-25-23(27)28;3-2(4,5)1(6)7/h1-9H,10-16H2;(H,6,7) |
InChI Key |
XNIDUDMDBZFCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=CC=C4Cl)CC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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